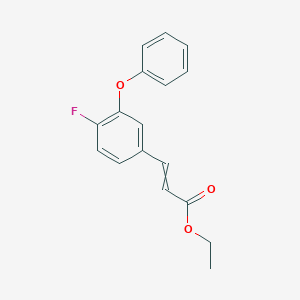
Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenoxy group attached to a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-fluoro-3-phenoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluoro and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 3-(4-chlorophenyl)prop-2-enoate
- Ethyl 3-(4-bromophenyl)prop-2-enoate
Uniqueness
Ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate is unique due to the presence of both fluoro and phenoxy groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, while the phenoxy group contributes to its aromatic character and potential biological activity.
Propiedades
Número CAS |
113079-73-5 |
|---|---|
Fórmula molecular |
C17H15FO3 |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-fluoro-3-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15FO3/c1-2-20-17(19)11-9-13-8-10-15(18)16(12-13)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Clave InChI |
TXZDQOKNOUQONR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


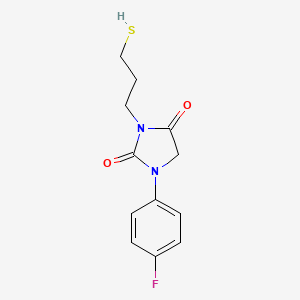
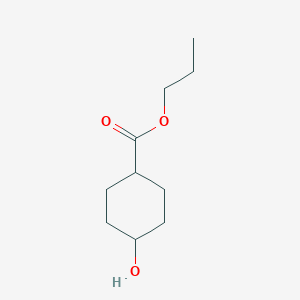
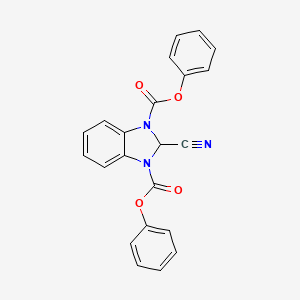
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
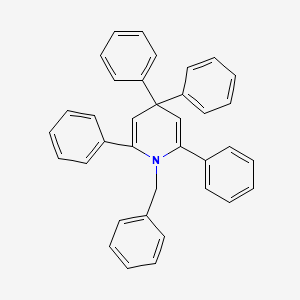
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
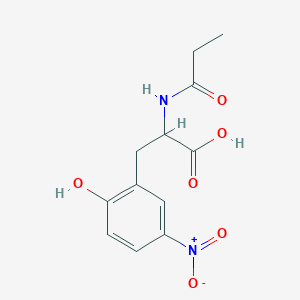
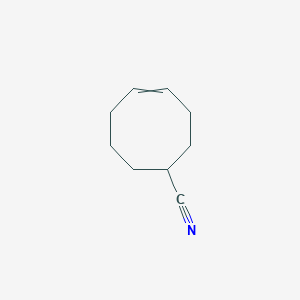
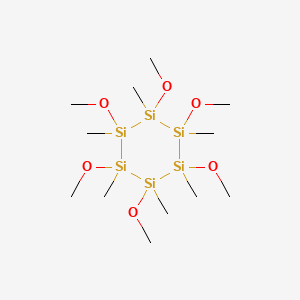
![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
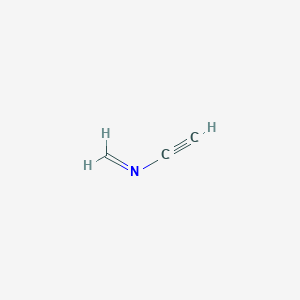
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
